N-(4-fluorophenyl)-N-methylbenzenesulfonamide
Overview
Description
N-(4-fluorophenyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05727796 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of N-(4-fluorophenyl)-N-methylbenzenesulfonamide and related compounds have been explored in various studies. These compounds are synthesized and characterized using spectroscopic tools and X-ray crystallography to determine their molecular structures and properties (Rodrigues et al., 2015).
Computational Study and Crystal Structure
- Computational studies, including Density Functional Theory (DFT) calculations, are employed to understand the structural and electronic properties of these compounds. Molecular dynamics simulations are also used to investigate interactions with proteins (Murthy et al., 2018).
Applications in Synthesis of Pharmaceuticals
- This compound derivatives are used as intermediates in the synthesis of various pharmaceuticals. They have been utilized in electrophilic cyanation reactions for creating benzonitriles, which are important in pharmaceutical development (Anbarasan et al., 2011).
Interaction with Biological Systems
- Investigations into the interaction of these compounds with biological systems, such as their binding affinity to DNA, have been carried out. These studies are crucial for understanding their potential therapeutic applications and effects (González-Álvarez et al., 2013).
Potential in Drug Development
- Some studies focus on the synthesis of derivatives of this compound with potential applications in drug development. These derivatives are characterized for their antibacterial properties and their potential use in treating inflammatory diseases [(Abbasi et al., 2017)](https://consensus.app/papers/synthesis-antibacterial-lipoxygenase-inhibition-abbasi/199e5960420c5814aec3e44ee6cd4bc0/?utm_source=chatgpt).
Structural Analysis and Design
- The crystal structures of these compounds and their derivatives are thoroughly investigated to understand their molecular interactions and packing patterns. This knowledge is crucial for designing new compounds with desired properties and applications in various fields, including pharmaceuticals (Suchetan et al., 2016).
Exploration in Organic Chemistry
- These compounds are also studied in the context of organic chemistry for their potential use in novel syntheses and chemical reactions. This includes exploring their reactivity and developing new methodologies for organic synthesis (Chaitanya & Anbarasan, 2015).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(aminosulfonyl)-n-[(4-fluorophenyl)methyl]-benzamide, is known to interact with carbonic anhydrase 2 in humans . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Based on the known interaction of the structurally similar compound with carbonic anhydrase 2, it can be hypothesized that n-(4-fluorophenyl)-n-methylbenzenesulfonamide may also interact with this enzyme, potentially altering its activity .
Biochemical Pathways
If the compound does indeed interact with carbonic anhydrase 2, it could potentially influence various physiological processes, including fluid balance, respiration, and ph regulation, which are all regulated by this enzyme .
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives, which are structurally similar, suggests that these compounds have good pharmacokinetic properties .
Result of Action
If the compound does interact with carbonic anhydrase 2, it could potentially influence various physiological processes, including fluid balance, respiration, and ph regulation .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-15(12-9-7-11(14)8-10-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVUUTWRCYFFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.